molecular formula C17H14Cl2N4O4S B2933366 3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396805-35-8

3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2933366
CAS RN: 1396805-35-8
M. Wt: 441.28
InChI Key: ZALLKHTZUGKPFV-UHFFFAOYSA-N
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Description

3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H14Cl2N4O4S and its molecular weight is 441.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures incorporating elements like azetidinone and oxadiazole have been extensively synthesized and characterized, aiming to explore their potential applications. For instance, a series of quinoline nucleus-containing 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and characterized for their antimicrobial activity (Desai & Dodiya, 2014). These studies involve comprehensive synthesis processes followed by structural characterization using techniques such as IR, NMR, and mass spectrometry, highlighting the importance of understanding the structural attributes of these compounds in relation to their biological activities.

Antimicrobial Applications

The antimicrobial properties of azetidinone derivatives have been a significant area of research. Compounds within this family have shown promising antibacterial and antifungal activities. For example, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been tested for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains (Shah et al., 2014). Similarly, novel azetidinones have been synthesized and evaluated for their antimicrobial potential, offering insights into the structure-activity relationships that govern their efficacy (Prajapati & Thakur, 2014).

Anticancer Applications

The anticancer potential of compounds related to the target compound has also been investigated. Substituted 1,3,4-oxadiazolyl tetrahydropyridines, for instance, have been studied for their anti-cancer activities, with certain analogs showing moderate cytotoxicity against cancer cell lines (Redda & Gangapuram, 2007). This research underscores the potential of structurally similar compounds to serve as leads for the development of new anticancer agents.

Antioxidant Activities

Derivatives of oxadiazoles and azetidinones have been explored for their antioxidant properties as well. Novel indol compounds containing azetidinones and 1,3,4 oxadiazoles were synthesized and demonstrated significant antimicrobial activity, suggesting their potential utility in combating oxidative stress-related disorders (Sreeramulu & Ashokgajapathiraju, 2014).

Molecular Target Identification

In the search for new therapeutic agents, identifying the molecular targets of compounds is crucial. Research into apoptosis inducers, for example, has led to the discovery of compounds that can selectively induce apoptosis in cancer cells, with the identification of their molecular targets providing valuable insights for drug development (Zhang et al., 2005).

properties

IUPAC Name

3-[5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O4S/c1-9-5-14(13(19)6-12(9)18)28(25,26)23-7-10(8-23)17-21-15(22-27-17)11-3-2-4-20-16(11)24/h2-6,10H,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALLKHTZUGKPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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